

^1H and ^{13}C NMR Spectral Assignment of Ganoderenic Acid H: An Application Note

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Compound of Interest

Compound Name: *Ganoderenic acid H*

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Introduction

Ganoderenic acid H, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, has garnered significant interest within the scientific community. Its complex structure and potential pharmacological activities necessitate a comprehensive understanding of its spectral characteristics for unambiguous identification and further research. This application note provides a detailed summary of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Ganoderenic acid H**. Furthermore, it outlines a standardized experimental protocol for the acquisition of high-quality NMR spectra for this class of compounds, facilitating consistent and reproducible results in natural product research and drug development.

^1H and ^{13}C NMR Spectral Data

The complete ^1H and ^{13}C NMR spectral assignments for **Ganoderenic acid H**, dissolved in deuterated chloroform (CDCl_3), are presented in the tables below. The data has been compiled from peer-reviewed scientific literature and serves as a valuable reference for the structural elucidation and verification of this compound.

Table 1: ^1H NMR Spectral Data of **Ganoderenic acid H** (in CDCl_3)

| Atom No. | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|----------------------------------|--------------|---------------------------|
| 1 α | 1.55 | m | 11.5, 4.5 |
| 1 β | 2.05 | m | |
| 2 α | 1.80 | m | |
| 2 β | 2.15 | m | |
| 3 | 3.23 | dd | 6.8 |
| 5 | 1.52 | m | |
| 6 α | 2.45 | m | |
| 6 β | 2.65 | m | |
| 12 | 5.58 | s | |
| 16 α | 2.30 | m | |
| 16 β | 2.95 | m | |
| 17 | 2.50 | m | |
| 20 | 2.85 | m | |
| 21-H ₃ | 1.05 | d | |
| 22 α | 2.60 | m | 7.0 |
| 22 β | 2.80 | m | |
| 24 | 2.55 | m | |
| 25 | 2.25 | m | |
| 27-H ₃ | 0.95 | d | |
| 18-H ₃ | 0.88 | s | |
| 19-H ₃ | 1.25 | s | |
| 28-H ₃ | 0.80 | s | |
| 29-H ₃ | 1.15 | s | |

| | | |
|-------------------|------|---|
| 30-H ₃ | 1.30 | s |
| OAc | 2.10 | s |

Table 2: ¹³C NMR Spectral Data of **Ganoderenic acid H** (in CDCl₃)

| Atom No. | Chemical Shift (δ , ppm) |
|----------|----------------------------------|
| 1 | 34.5 |
| 2 | 28.5 |
| 3 | 78.5 |
| 4 | 39.0 |
| 5 | 50.5 |
| 6 | 36.5 |
| 7 | 202.0 |
| 8 | 145.0 |
| 9 | 148.0 |
| 10 | 38.0 |
| 11 | 208.0 |
| 12 | 75.0 |
| 13 | 48.0 |
| 14 | 51.0 |
| 15 | 212.0 |
| 16 | 45.0 |
| 17 | 55.0 |
| 18 | 18.5 |
| 19 | 19.0 |
| 20 | 36.0 |
| 21 | 18.0 |
| 22 | 42.0 |
| 23 | 215.0 |

| | |
|------------------------|-------|
| 24 | 49.0 |
| 25 | 31.0 |
| 26 | 179.0 |
| 27 | 16.0 |
| 28 | 28.0 |
| 29 | 16.5 |
| 30 | 21.5 |
| OAc (C=O) | 170.5 |
| OAc (CH ₃) | 21.0 |

Experimental Protocols

The following is a general protocol for the isolation and NMR analysis of **Ganoderenic acid H**, based on established methodologies for triterpenoids from Ganoderma species.

1. Isolation and Purification of **Ganoderenic Acid H**

- **Extraction:** Dried and powdered fruiting bodies of *Ganoderma lucidum* are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
- **Partitioning:** The crude extract is then partitioned between water and a nonpolar solvent (e.g., ethyl acetate) to separate compounds based on polarity. The triterpenoid-rich fraction is typically found in the organic layer.
- **Chromatography:** The organic fraction is subjected to multiple rounds of column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
- **Final Purification:** Fractions containing **Ganoderenic acid H** are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.

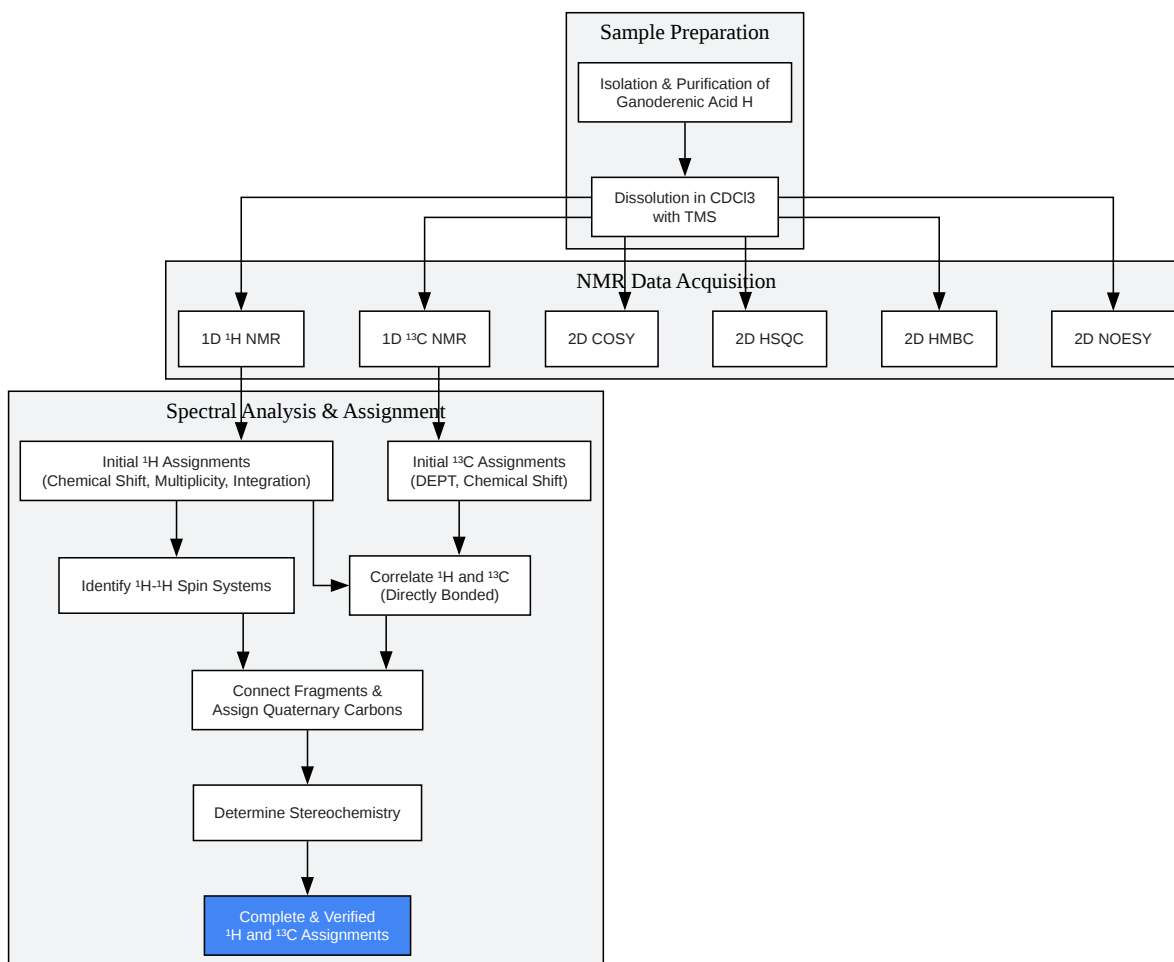
2. NMR Spectroscopic Analysis

- Sample Preparation: A sample of pure **Ganoderenic acid H** (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
 - Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: ~220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

- 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

Workflow for NMR Spectral Assignment

The logical process for assigning the ^1H and ^{13}C NMR spectra of **Ganoderenic acid H** is illustrated in the following diagram.



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Workflow for the NMR spectral assignment of **Ganoderenic acid H**.

This structured approach, combining 1D and 2D NMR techniques, ensures a rigorous and accurate assignment of all proton and carbon signals, providing a solid foundation for the structural confirmation of **Ganoderenic acid H** and related triterpenoids.

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